9,10-Bis(4-ethoxyphenyl)anthracene
Description
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Structure
3D Structure
Properties
CAS No. |
1221716-05-7 |
|---|---|
Molecular Formula |
C30H26O2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
9,10-bis(4-ethoxyphenyl)anthracene |
InChI |
InChI=1S/C30H26O2/c1-3-31-23-17-13-21(14-18-23)29-25-9-5-7-11-27(25)30(28-12-8-6-10-26(28)29)22-15-19-24(20-16-22)32-4-2/h5-20H,3-4H2,1-2H3 |
InChI Key |
ZWIWGMGZVSEVPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)OCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 9,10 Bis 4 Ethoxyphenyl Anthracene and Analogues
Advanced Coupling Reactions for Diarylanthracene Scaffold Construction
The construction of the 9,10-diarylanthracene scaffold is most efficiently achieved through palladium- or copper-catalyzed cross-coupling reactions, which allow for the direct formation of carbon-carbon and carbon-heteroatom bonds at the 9- and 10-positions of the anthracene (B1667546) ring.
Suzuki-Miyaura Cross-Coupling Strategies for Aryl Substitution
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for synthesizing 9,10-diarylanthracenes. nih.gov This palladium-catalyzed reaction involves the coupling of an organoboron reagent, typically an arylboronic acid, with an organic halide. nih.gov For the synthesis of compounds like 9,10-Bis(4-ethoxyphenyl)anthracene, the common strategy is a one-step, bis-Suzuki-Miyaura coupling. epa.govthieme-connect.comresearchgate.net
This approach starts with the commercially available and inexpensive 9,10-dibromoanthracene, which is reacted with two equivalents of the desired arylboronic acid—in this case, (4-ethoxyphenyl)boronic acid. thieme-connect.com The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. thieme-connect.com This method is advantageous due to its good yields, simple operating conditions, and the tolerance of a wide range of functional groups on the arylboronic acid. thieme-connect.com
A typical procedure involves heating a degassed mixture of 9,10-dibromoanthracene, the arylboronic acid, a base like sodium carbonate, and the palladium catalyst in a suitable solvent system (e.g., a mixture of THF, toluene, and water). thieme-connect.com
Table 1: Examples of 9,10-Diarylanthracene Derivatives Synthesized via Bis-Suzuki-Miyaura Coupling Data derived from a study by Kotha, S. and Ghosh, A.K. (2002). thieme-connect.com
| Starting Material | Aryl Boronic Acid | Product | Yield (%) |
|---|---|---|---|
| 9,10-Dibromoanthracene | 4-Methylphenylboronic acid | 9,10-Bis(4-methylphenyl)anthracene | 85 |
| 9,10-Dibromoanthracene | 4-Methoxyphenylboronic acid | 9,10-Bis(4-methoxyphenyl)anthracene | 82 |
| 9,10-Dibromoanthracene | 3-Methoxyphenylboronic acid | 9,10-Bis(3-methoxyphenyl)anthracene | 78 |
| 9,10-Dibromoanthracene | 4-Formylphenylboronic acid | 9,10-Bis(4-formylphenyl)anthracene (B1589121) | 75 |
| 9,10-Dibromoanthracene | 2-Thienylboronic acid | 9,10-Bis(2-thienyl)anthracene | 70 |
Sonogashira Cross-Coupling for Ethynyl-Linked Derivatives
The Sonogashira cross-coupling reaction is the premier method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org This reaction is essential for synthesizing ethynyl-linked anthracene derivatives, which are investigated for their unique electronic and optical properties. rsc.orgnih.gov The reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, such as copper(I) iodide (CuI), in the presence of an amine base like diisopropylamine. jk-sci.commdpi.com
In the context of anthracene analogues, 9,10-dibromoanthracene can be coupled with a terminal alkyne, such as 4-ethynylpyridine or phenylacetylene, to yield 9,10-bis(alkynyl)anthracene derivatives. mdpi.com The reaction conditions are generally mild, which preserves sensitive functional groups within the substrates. wikipedia.org
Table 2: Typical Reaction Conditions for Sonogashira Cross-Coupling Based on the synthesis of 9,10-bis(pyridin-4-ylethynyl)anthracene. mdpi.com
| Parameter | Condition |
|---|---|
| Aryl Halide | 9,10-Dibromoanthracene |
| Terminal Alkyne | 4-Ethynylpyridine |
| Palladium Catalyst | PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | CuI |
| Base/Solvent | THF/Diisopropylamine mixture |
| Temperature | 80 °C |
| Reaction Time | 48 hours |
Ullmann Coupling for Ether Linkages and Other Aromatic Substituents
The Ullmann reaction, or Ullmann condensation, is a copper-catalyzed method for forming carbon-heteroatom bonds, particularly C-O bonds for the synthesis of diaryl ethers. organic-chemistry.orgwikipedia.orgnih.gov This reaction is highly relevant for creating the ether linkages found in this compound, although it is more commonly applied to the synthesis of the substituted phenol (B47542) precursor rather than direct coupling to the anthracene core.
The classic Ullmann reaction requires high temperatures (often >200 °C) and stoichiometric amounts of copper powder. wikipedia.orgwikipedia.org However, modern protocols have been developed that use catalytic amounts of soluble copper(I) salts (e.g., CuI) in the presence of a ligand, which allows for milder reaction conditions. wikipedia.orgarkat-usa.org The reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a base. arkat-usa.org For instance, 4-bromophenol could be coupled with ethanol using a copper catalyst to form the 4-ethoxyphenol precursor, which can then be converted to a boronic acid for subsequent Suzuki coupling.
Functionalization and Derivatization Routes
Once the core 9,10-diarylanthracene scaffold is constructed, further functionalization can be achieved through various chemical transformations. These modifications are used to fine-tune the electronic, optical, and physical properties of the molecule.
Nucleophilic Substitution Reactions of Halogenated Anthracene Precursors
Halogenated anthracenes, such as 9,10-dibromoanthracene or 9,10-dichloroanthracene, are not only precursors for cross-coupling reactions but can also undergo nucleophilic substitution, particularly when the aromatic system is activated. epa.gov For example, in highly activated systems like perfluoroheteroaromatic derivatives containing an anthracene-like core, fluorine atoms can be displaced by nucleophiles such as amines and alkoxides. beilstein-journals.org The reaction of 3,4-difluoro-9,10-dioxa-1,2-diaza-anthracene with morpholine or allylamine results in a regiospecific substitution of the fluorine atom at the 4-position. beilstein-journals.org This reactivity demonstrates that halogenated positions on anthracene analogues can serve as handles for introducing a variety of functional groups through nucleophilic aromatic substitution pathways.
Oxidative and Reductive Transformations of the Anthracene Moiety
The anthracene moiety itself is susceptible to oxidative and reductive transformations. A common synthetic route to substituted anthracenes involves the reduction of the corresponding anthraquinone (B42736). nih.gov Anthraquinones are readily available and their 9- and 10-positions are protected from substitution, allowing for functionalization of the outer rings. Subsequent reduction, for example using zinc and ammonia or sodium hydroxide, can then generate the desired anthracene core. nih.gov
Conversely, the anthracene core can be oxidized. For example, the oxidation of a dihydroanthracene-1,4-diol derivative using pyridinium chlorochromate (PCC) yields the corresponding anthracene-1,4-dione. nih.gov While electrophilic attack preferentially occurs at the 9- and 10-positions of anthracene, these positions are also the most reactive in oxidation and cycloaddition reactions. quora.com This reactivity can be exploited to introduce new functionalities or alter the conjugation of the aromatic system.
Catalytic Approaches in Anthracene Derivative Synthesis
The synthesis of complex aromatic structures such as this compound and its analogues has been significantly advanced by the advent of catalytic methodologies. These approaches offer superior efficiency, selectivity, and milder reaction conditions compared to traditional synthetic routes. nih.gov
Transition Metal Catalysis for Efficient Scaffold Construction
Transition metal catalysis is a cornerstone in the modern synthesis of anthracene derivatives, providing powerful tools for the formation of carbon-carbon bonds. nih.gov Catalysts based on metals like palladium, nickel, zinc, and cobalt have been instrumental in constructing the core anthracene scaffold and introducing aryl substituents at the 9 and 10 positions. nih.govfrontiersin.org
One of the most prevalent and effective methods for synthesizing 9,10-diarylanthracenes is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. epa.govresearchgate.net This reaction typically involves the coupling of 9,10-dibromoanthracene with an appropriate aryl boronic acid in the presence of a palladium(0) catalyst and a base. epa.gov The versatility of this method allows for the introduction of a wide variety of substituted phenyl groups, including the 4-ethoxyphenyl group, onto the anthracene core. researchgate.net Palladacycles have also been identified as highly efficient catalysts for this transformation, enabling site-selective mono- or diarylation of the anthracene scaffold. acs.org
Beyond palladium, other transition metals have been employed. Zinc-catalyzed reactions, for instance, have been used to synthesize 9,10-diarylanthracene derivatives through the reaction of electron-rich arenes with aldehydes. frontiersin.org Cobalt and rhodium have been utilized in [2+2+2] cycloaddition reactions to construct the anthracene framework itself from smaller alkyne precursors. nih.govfrontiersin.org These methods highlight the diverse strategies available for building the fundamental structure of these complex molecules. nih.gov The choice of metal and ligand system is crucial as it influences the reaction's efficiency, selectivity, and functional group tolerance. frontiersin.org
Optimization of Reaction Conditions and Yields in Advanced Syntheses
Achieving high yields and purity in the synthesis of anthracene derivatives requires careful optimization of various reaction parameters. rsc.org For transition metal-catalyzed reactions like the Suzuki-Miyaura coupling, the choice of catalyst, ligand, base, solvent, and temperature are all critical factors that must be fine-tuned. chemistryviews.orgnih.gov
The selection of the palladium source and its associated ligands significantly impacts catalytic activity. Studies have shown that palladacycles can be particularly effective, allowing reactions to proceed at lower temperatures (e.g., 60 °C) compared to other catalyst systems. acs.org The ligand, often a phosphine or an N-heterocyclic carbene, plays a role in stabilizing the palladium catalyst and facilitating the catalytic cycle. frontiersin.org
The base is another crucial component, required to activate the boronic acid. Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. acs.orgnih.gov The solvent system also exerts a strong influence on the reaction outcome. A mixture of an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) and an aqueous solution of the base is frequently employed to ensure all reactants are sufficiently soluble. acs.orgresearchgate.net
Temperature is a key variable to control. While some reactions require heating to reflux, others can be performed at room temperature or slightly elevated temperatures, depending on the reactivity of the substrates and the efficiency of the catalyst. acs.orgnih.gov For example, a study on the synthesis of diarylated anthracenes using a palladacycle catalyst found that 60 °C was the optimal temperature, with lower temperatures leading to unsatisfactory yields. acs.org The optimization process often involves systematically screening different combinations of these parameters to identify the conditions that provide the highest yield of the desired product. researchgate.net
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Diaryl-Anthracene Synthesis
This table illustrates the effect of varying reaction parameters on the yield of a model Suzuki-Miyaura cross-coupling reaction. Data is compiled from representative studies on the synthesis of diaryl-anthracenes and related biaryls. acs.orgresearchgate.net
| Entry | Catalyst (mol %) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | 75 |
| 2 | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane | 80 | 16 | 82 |
| 3 | Palladacycle IA (0.5) | K₂CO₃ | THF/H₂O | 60 | 12 | 92 |
| 4 | Pd(OAc)₂ (2) | K₃PO₄ | DMF | 90 | 8 | 85 |
| 5 | PdCl₂(PPh₃)₂ (2) | Na₂CO₃ | DMF | 90 | --- | 85 |
| 6 | Palladacycle IA (0.5) | K₂CO₃ | THF/H₂O | 40 | 12 | <60 |
| 7 | PdCl₂(Lₙ@β-CD) (0.01) | K₃PO₄·7H₂O | H₂O | 90 | 4 | >80 |
Chemiluminescence Mechanisms and Sensitization by Anthracene Derivatives
Chemically Initiated Electron Exchange Luminescence (CIEEL) Mechanisms in Anthracene (B1667546) Systems
Chemically Initiated Electron Exchange Luminescence (CIEEL) is a prominent mechanism that explains the light-emitting properties of 9,10-Bis(4-ethoxyphenyl)anthracene and related anthracene derivatives. This process involves a series of steps that ultimately convert chemical energy into light.
The CIEEL mechanism typically begins with the reaction of a peroxide, such as bis(2,4,6-trichlorophenyl) oxalate (B1200264) (TCPO), with a catalyst, often hydrogen peroxide, to form a high-energy intermediate, 1,2-dioxetanedione. This intermediate is highly unstable and readily reacts with the chemiluminescent activator, in this case, this compound.
The core of the CIEEL process is an electron transfer from the activator to the high-energy intermediate. This electron transfer is a critical step that leads to the decomposition of the intermediate into two molecules of carbon dioxide and the formation of an excited state of the activator. The activator, now in an electronically excited state, returns to its ground state by emitting a photon of light, which is observed as chemiluminescence. The efficiency of this process, and thus the intensity of the emitted light, is dependent on several factors, including the structure of the activator and the reaction conditions.
The general steps of the CIEEL mechanism can be summarized as follows:
Activation: A high-energy intermediate is formed from a chemical reaction.
Electron Transfer: The chemiluminescent activator donates an electron to the high-energy intermediate.
Decomposition and Excitation: The intermediate decomposes, and the energy released excites the activator to a singlet excited state.
Luminescence: The excited activator relaxes to its ground state by emitting light.
Excited State Formation and Energy Transfer Processes
Role of Singlet and Triplet Excited States in Luminescence
In organic molecules like this compound, the absorption of energy, whether from a chemical reaction or from light, promotes electrons to higher energy orbitals. This results in the formation of either a singlet or a triplet excited state. In a singlet excited state, the spin of the excited electron is opposite to the spin of the electron in the ground state orbital. In a triplet excited state, the spins of the two electrons are parallel.
Fluorescence, the type of luminescence most commonly observed in these systems, arises from the transition of a molecule from a singlet excited state (S1) to its ground state (S0). This process is spin-allowed and typically occurs rapidly. In contrast, the transition from a triplet excited state (T1) to the ground state, known as phosphorescence, is spin-forbidden and therefore much slower.
While direct population of the triplet state can occur, a process called intersystem crossing (ISC) can also lead to the formation of triplet states from singlet states. The efficiency of luminescence is influenced by the competition between fluorescence, phosphorescence, and non-radiative decay pathways. In many anthracene derivatives, the fluorescence quantum yield is high, indicating that the relaxation from the singlet excited state is a highly favored process. beilstein-journals.org
Triplet-Triplet Annihilation (TTA) in Chemiluminescent Systems
Triplet Formation: Two molecules are excited to their triplet state (T1).
Annihilation: The two triplet molecules collide and interact, resulting in the formation of one molecule in an excited singlet state (S1) and one molecule in the ground state (S0).
Fluorescence: The molecule in the excited singlet state then relaxes to the ground state by emitting a photon of light.
TTA is a significant pathway for upconversion, where lower energy photons (often absorbed by a sensitizer (B1316253) to create triplets) are converted into higher energy emitted photons. youtube.comnih.gov The efficiency of TTA is dependent on the concentration of the triplet species and the diffusion rate within the system. Anthracene and its derivatives are well-known to participate in TTA processes. nih.govacs.orgacs.org
Chemiluminescence Resonance Energy Transfer (CRET) Mechanisms
Chemiluminescence Resonance Energy Transfer (CRET) is a non-radiative energy transfer process where the energy from a chemiluminescent donor molecule is transferred to an acceptor molecule, which then emits light. nih.govcapes.gov.br This mechanism is analogous to Förster Resonance Energy Transfer (FRET), but the donor is excited chemically rather than by light.
In a CRET system, the emission spectrum of the chemiluminescent donor must overlap with the absorption spectrum of the acceptor. The efficiency of energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. nih.gov
For this compound, it can act as the acceptor in a CRET system. A chemiluminescent reaction generates a donor molecule in an excited state. If the anthracene derivative is in close proximity, the energy can be transferred, leading to the excitation of the anthracene derivative and its subsequent fluorescence. This allows for the tuning of the emission wavelength of the chemiluminescent system by choosing an appropriate acceptor. CRET has found applications in various fields, including bioassays and imaging, due to its high sensitivity and low background signal. nih.govrsc.org
Electrogenerated Chemiluminescence (ECL) Systems
Electrogenerated chemiluminescence (ECL) is a technique where light is produced from the reactions of species generated at an electrode surface. utexas.edu This method offers precise control over the initiation of the light-producing reaction and has been widely used in analytical applications.
Electrochemical Generation of Radical Ions for ECL
The fundamental principle of ECL involves the electrochemical generation of radical cations and radical anions of the luminophore, in this case, this compound. researchgate.netrsc.org By applying a potential to an electrode, the anthracene derivative can be either oxidized to form a radical cation (A•+) or reduced to form a radical anion (A•−).
These radical ions are highly reactive and, upon diffusing and encountering each other, undergo an annihilation reaction. This electron transfer reaction between the radical cation and radical anion results in the formation of one molecule in the ground state and one in an excited state.
The excited state can be either a singlet or a triplet state, depending on the energetics of the system. If the energy released during the annihilation reaction is sufficient to populate the singlet excited state directly, this is known as the "S-route". If the energy is only sufficient to form a triplet state, the "T-route" may occur, where subsequent triplet-triplet annihilation can lead to the formation of an excited singlet state. utexas.edu The excited singlet state then relaxes to the ground state, emitting a photon of light.
The ECL of various anthracene derivatives, including 9,10-diphenylanthracene (B110198), has been extensively studied. utexas.edunih.govutexas.edu The efficiency and color of the emitted light can be influenced by the solvent, the presence of co-reactants, and the specific substituents on the anthracene core. nih.gov Organic nanoparticles of compounds like 9,10-bis(phenylethynyl)anthracene (B116448) have also been shown to be effective ECL emitters. researchgate.netrsc.org
Factors Influencing ECL Efficiency and Emission Characteristics
The electrochemiluminescence (ECL) efficiency and emission characteristics of 9,10-disubstituted anthracene derivatives, including this compound, are governed by a combination of molecular and environmental factors. The fundamental process involves the generation of radical cations and anions at an electrode surface, which then annihilate in an electron-transfer reaction to produce an excited singlet state that emits light. The key factors influencing this process are the compound's intrinsic photophysical properties, the stability of its radical ions, the energy of the annihilation reaction, and the surrounding solvent environment.
One of the most critical molecular factors is the fluorescence quantum yield (Φf) of the emitter. A high fluorescence quantum yield is a prerequisite for efficient ECL, as the final step of the ECL process is the same as fluorescence emission. For instance, the related compound 9,10-bis(2-naphthyl)anthracene exhibits a high fluorescence quantum yield of 0.86, contributing to its strong ECL efficiency, which is approximately 90% of that of the well-known standard, 9,10-diphenylanthracene (DPA). nih.govutexas.edu The introduction of substituents at the 9 and 10 positions of the anthracene core directly influences these properties. The ethoxy groups (-OC₂H₅) on this compound are electron-donating, which can affect the electronic structure and photophysical properties of the molecule. These substituents can lead to red-shifted (lower energy) emission compared to unsubstituted anthracene due to the extension of the π-conjugated system and their electron-donating nature. utexas.edu
The energy of the cation-anion annihilation reaction (ΔH°) must be sufficient to populate the first excited singlet state (Eₛ) of the fluorophore. This is known as the "energy-sufficient" route (S-route). If the reaction enthalpy is less than Eₛ but greater than the triplet state energy (Eₜ), the excited state can be formed via a "T-route" involving the annihilation of two triplet-state molecules, which is generally less efficient. utexas.edu The reaction enthalpy can be estimated from the oxidation and reduction potentials of the compound. For many anthracene derivatives, the annihilation reaction is energetic enough to directly produce the singlet-excited state, leading to highly efficient ECL. utexas.edu
| Factor | Influence on ECL of 9,10-Disubstituted Anthracenes | Reference |
| Fluorescence Quantum Yield (Φf) | A higher Φf is directly correlated with a higher potential ECL efficiency. | nih.gov |
| Substituents (e.g., -ethoxyphenyl) | Affects emission wavelength, quantum yield, and radical ion stability. Electron-donating groups typically cause a red-shift in emission. | utexas.edu |
| Annihilation Reaction Energy (ΔH°) | Must be sufficient to populate the singlet excited state (Eₛ) for the highly efficient "S-route" mechanism. | utexas.edu |
| Solvent Polarity | Influences ECL efficiency and emission wavelength. The effect can depend on the specific co-reactants involved. | nih.gov |
| Radical Ion Stability | Stable radical cations and anions are necessary for efficient annihilation and light production. | nih.gov |
Peroxyoxalate Chemiluminescence (PO-CL) Enhancement by Anthracene Fluorophores
The peroxyoxalate chemiluminescence (PO-CL) system is a highly efficient, non-enzymatic chemical light source that relies on the chemical excitation of a fluorophore. The reaction typically involves three components: an oxalate ester (like bis(2,4,6-trichlorophenyl) oxalate - TCPO), an oxidizing agent (typically hydrogen peroxide), and a fluorescent activator. nih.gov Anthracene derivatives, such as this compound, are excellent candidates for the fluorophore role due to their high fluorescence quantum efficiencies. wikipedia.org
The general mechanism of PO-CL involves the reaction of the oxalate ester with hydrogen peroxide, which is often catalyzed by a nucleophile. This reaction forms a high-energy key intermediate, presumed to be 1,2-dioxetanedione. This intermediate is highly unstable and rapidly decomposes. It is the decomposition of this high-energy species that provides the energy for the subsequent light emission.
The enhancement of the PO-CL reaction by a fluorophore like this compound occurs through a process known as Chemically Initiated Electron Exchange Luminescence (CIEEL). nih.gov In the CIEEL mechanism, the high-energy intermediate does not directly transfer energy to the fluorophore. Instead, it acts as a potent electron acceptor.
The steps involving the anthracene fluorophore (FLU) are as follows:
Electron Transfer : The fluorophore donates an electron to the high-energy intermediate (e.g., 1,2-dioxetanedione), forming a radical ion pair [FLU•⁺ ... Intermediate•⁻].
Decomposition and Charge Recombination : The radical anion of the intermediate rapidly decomposes (e.g., into two molecules of CO₂). This decomposition is followed by a charge recombination, where the electron is transferred back to the fluorophore radical cation, but this time leaving the fluorophore in an electronically excited singlet state (FLU*).
Light Emission : The excited fluorophore (FLU*) then relaxes to its ground state by emitting a photon of light, which is observed as chemiluminescence.
FLU + Intermediate → [FLU•⁺ ... Intermediate•⁻] → [FLU•⁺ ... Products•⁻] → FLU* + Products FLU* → FLU + hν (light)
Optoelectronic Applications and Device Integration of 9,10 Bis 4 Ethoxyphenyl Anthracene Analogues
Organic Light-Emitting Diodes (OLEDs) as Blue Emitters
Anthracene (B1667546) derivatives are among the most promising and extensively studied materials for blue emitters in OLEDs, a critical component for full-color displays and solid-state lighting. bohrium.commdpi.com The challenge in developing high-performance blue OLEDs lies in achieving high efficiency, color purity, and long operational stability, areas where anthracene-based materials have shown significant potential. bohrium.comrsc.org
Emitter Design for High Blue Emission Efficiency and Stability
The molecular design of anthracene-based emitters is paramount for achieving efficient and stable blue light emission. A primary strategy involves attaching bulky, three-dimensional side groups to the 9 and 10 positions of the anthracene core. bohrium.com This structural modification effectively suppresses the detrimental π-π stacking interactions between molecules in the solid state. bohrium.comrsc.org Such aggregation often leads to the formation of excimers, which causes a redshift in emission and a reduction in electroluminescence (EL) efficiency and color purity. nih.gov By creating a twisted molecular conformation and introducing sterically hindering substituents, deep-blue emission can be realized. rsc.orgacs.org
Key design principles for high-performance blue emitters include:
Steric Hindrance: Introducing bulky groups, such as tert-butyl, phenyl, or spiro-configured moieties, prevents molecular aggregation and enhances photoluminescence quantum yield (PLQY). acs.orgencyclopedia.pub For instance, creating a perpendicular geometry between the anthracene core and its side groups can disrupt π-conjugation, isolating the core's deep-blue emission. acs.org
Molecular Rigidity: Rigid molecular structures suppress non-radiative decay pathways caused by vibration and rotation, further boosting emission efficiency. acs.org
High Glass Transition Temperature (Tg): Materials with a high Tg (above 100°C) exhibit greater morphological stability at elevated temperatures, which is crucial for the long-term operational stability and lifetime of OLED devices. mdpi.comencyclopedia.pub
Triplet Exciton (B1674681) Harvesting: In fluorescent OLEDs, only 25% of electrically generated excitons (singlets) can be used for light emission. researchgate.net Designing molecules that facilitate triplet-triplet fusion (TTF) or triplet-triplet annihilation (TTA) allows for the conversion of non-emissive triplet excitons into emissive singlets, significantly enhancing the theoretical maximum external quantum efficiency (EQE). acs.orgrsc.org
Dual-Core Structures: Combining anthracene with another chromophore, like pyrene (B120774), to create a dual-core structure with a significant dihedral angle (approx. 90 degrees) is another effective strategy to prevent excimer formation. nih.gov
Fluorination: The introduction of fluorine atoms into the anthracene derivative structure is a proven method for obtaining deep-blue emitters with high efficiency. rsc.org
Device Architectures and Performance Optimization
The architecture of an OLED device plays a critical role in optimizing its performance. Both non-doped and doped device structures are employed for anthracene-based emitters. In a non-doped device, the emissive layer (EML) consists solely of the blue emitter material. rsc.orgacs.org This approach is simpler but requires the emitter to have good charge transport properties in addition to high PLQY.
Doped systems, where a small amount of the emitter (dopant) is dispersed within a host material, are more common. This architecture separates the functions of charge transport (handled by the host) and light emission (handled by the dopant), often leading to higher efficiencies and longer lifetimes. mdpi.comresearchgate.net A typical device configuration is ITO / Hole Injection Layer / Hole Transport Layer / EML (Host:Dopant) / Electron Transport Layer / Electron Injection Layer / Cathode (e.g., Al-LiF). researchgate.netrsc.org
Performance of blue OLEDs based on anthracene analogues has seen remarkable advancements. For example, a non-doped device using the emitter mCzAnBzt achieved a maximum EQE of 7.95% with deep-blue Commission Internationale de l'Eclairage (CIE) coordinates of (0.15, 0.07). rsc.org Another non-doped device based on mCz-TAn-CN reached an EQE of 7.03% through a triplet-triplet annihilation mechanism. rsc.org Doped devices have also shown excellent results; an OLED using 2F-DPA as a host material exhibited a high EQE of 5.2% and a luminance over 20,000 cd/m². rsc.org
| Emitter/Host Material | Device Type | Max. EQE (%) | CIE Coordinates (x, y) | Reference |
|---|---|---|---|---|
| mCzAnBzt | Non-doped | 7.95 | (0.15, 0.07) | rsc.org |
| 2PPIAn | Non-doped | 8.9 | (0.150, 0.060) | acs.org |
| mCz-TAn-CN | Non-doped | 7.03 | (0.14, 0.12) | rsc.org |
| TPO-AP | Non-doped | 4.26 | - | nih.gov |
| TPA-TAn-DMAC | Non-doped | 4.9 | (0.14, 0.18) | rsc.org |
| 2F-DPA (as Host) | Doped | 5.2 | (0.15, 0.30) | rsc.org |
| 2-NaAn-1-PNa (as Host) | Doped | 8.3 | - | mdpi.com |
Organic Field-Effect Transistors (OFETs)
Anthracene and its derivatives are notable building blocks for the active semiconductor layer in OFETs due to their potential for high charge carrier mobility, good air stability, and strong intermolecular interactions stemming from their planar structure. researchgate.netrsc.org OFETs are not only key components for flexible circuits and displays but also serve as essential tools for investigating charge transport phenomena in organic solids. rsc.org
Charge Carrier Transport and Mobility Enhancement in Anthracene-Based Semiconductors
The charge carrier mobility (µ) is a critical parameter for OFET performance. While unsubstituted anthracene has modest mobility, derivatization of the anthracene core has led to significant improvements. researchgate.net For instance, 2,6-diphenylanthracene (B1340685) (DPA) is recognized as one of the organic semiconductors with the highest charge mobilities. researchgate.net By using DPA as a host in a molecularly doped system, high mobilities exceeding 2 cm² V⁻¹ s⁻¹ have been achieved. researchgate.net
Strategies for enhancing charge mobility in anthracene-based materials include:
Functionalization: Attaching various functional groups to the anthracene backbone can optimize optoelectronic properties and molecular packing. researchgate.net Fluorinated phenyl groups, for example, can lower both the HOMO and LUMO energy levels, which can be beneficial for creating n-type or air-stable p-type transistors. researchgate.netacs.org
Molecular Doping: Doping a high-mobility semiconductor host like DPA with a suitable guest molecule can yield materials with both high charge transport and strong emission, making them suitable for Organic Light-Emitting Transistors (OLETs). researchgate.net
Band-like Transport: Achieving band-like transport, as opposed to the more common hopping transport, represents the upper limit of OFET performance. arxiv.org This has been observed in highly ordered single-crystal OFETs and is influenced by the molecular structure and crystal packing. arxiv.org
Some anthracene derivatives have been specifically designed as n-type semiconductors. For example, 9,10-bis(2-phenyl-1,3,4-oxadiazole) derivatives of anthracene have been studied for their electron transport properties, showing better performance than the benchmark material Alq₃. rsc.org
| Semiconductor Material | Device/Crystal Type | Mobility (cm²/V·s) | Carrier Type | Reference |
|---|---|---|---|---|
| 2,6-diphenylanthracene (Doped) | - | >2 | - | researchgate.net |
| Anthracene-derivative OLET | OLET | 4.6 | Hole | researchgate.net |
| DPPVAnt | Thin Film | 0.95 | - | pkusz.edu.cn |
| TIPSAntP | Thin Film | 10⁻⁵ | p-type | researchgate.net |
| TIPSAntFP | Thin Film | 10⁻⁷ | n-type | researchgate.net |
Influence of Molecular Packing and Solid-State Arrangement on Transistor Performance
The arrangement of molecules in the solid state is a determining factor for the efficiency of charge transport in OFETs. Aromatic systems like anthracene tend to form ordered packing structures, such as cofacial, parallel-displaced, and herringbone arrangements. researchgate.net The degree of π-orbital overlap between adjacent molecules dictates the ease with which charge carriers can hop or move through the material.
X-ray diffraction techniques are crucial for elucidating the single-crystal and thin-film morphology. researchgate.netnih.gov Studies have shown that even subtle changes in molecular structure can drastically alter the packing motif. For example, the twist angle of phenyl groups relative to the anthracene core can influence whether molecules adopt a favorable face-to-face interaction or a less optimal interleaved packing, directly impacting mobility. researchgate.net In some cases, a densely packed crystal structure, even more compact than that of the benchmark material pentacene, has been achieved with anthracene derivatives, leading to exceptionally high and stable charge mobility. pkusz.edu.cn The interplay between the molecular polarizability and the structure of the charge transport layers within the crystal is a key factor in enabling high-performance, band-like transport. arxiv.org
Photon Upconversion Systems
Photon upconversion (UC) is a process that converts two or more low-energy photons into a single photon of higher energy. nih.govbgsu.edu One of the most efficient mechanisms for this is triplet-triplet annihilation (TTA), which can utilize non-coherent, low-intensity light like sunlight. rsc.orgrsc.orgacs.org TTA-UC systems typically consist of two components: a sensitizer (B1316253) that absorbs the low-energy light and an annihilator (or emitter) that receives the energy and emits the high-energy photon. nih.govacs.org
9,10-disubstituted anthracene derivatives, particularly 9,10-diphenylanthracene (B110198) (DPA), are benchmark annihilators in TTA-UC systems due to their high fluorescence quantum yields and suitable triplet energy levels. rsc.orgrsc.orgrsc.orgohiolink.edu The process generally follows these steps:
The sensitizer absorbs a low-energy photon and, via intersystem crossing, forms a triplet exciton. acs.org
This triplet energy is transferred to an annihilator molecule. acs.org
Two annihilator molecules in their triplet excited state interact (annihilate). acs.org
This annihilation event promotes one of the annihilator molecules to its singlet excited state, which then relaxes by emitting a high-energy (upconverted) photon. acs.org
Research in this area focuses on developing systems that are efficient in the solid state, which is crucial for practical applications like enhancing solar cell efficiency. nih.gov One approach is to incorporate the annihilator units into a polymer network, facilitating intramolecular TTA and yielding faster kinetics than diffusion-based intermolecular systems. nih.govacs.org The chemical structure of the anthracene annihilator is critical; substitutions that enhance fluorescence quantum yield can improve UC efficiency, while others, like thiophene (B33073) substituents, can quench it. rsc.orgrsc.org Systems have been developed for green-to-blue and even near-infrared (NIR)-to-blue upconversion, with materials like 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (B1512862) (TIPS-Ac) showing high TTA efficiency for large energy shifts. acs.orgcam.ac.uk
Triplet-Triplet Annihilation Photon Upconversion (TTA-UC) using Anthracene Annihilators
Triplet-triplet annihilation photon upconversion (TTA-UC) is a photophysical process that converts lower-energy photons into higher-energy ones through a series of energy transfer steps involving a sensitizer and an annihilator. nih.govnih.gov Anthracene and its derivatives are widely utilized as annihilators in these systems. chalmers.se The process begins when a sensitizer molecule absorbs a low-energy photon, promoting it to an excited singlet state. Through intersystem crossing (ISC), the sensitizer transitions to a longer-lived triplet state. nih.govnih.gov This triplet energy is then transferred to an annihilator molecule via triplet-triplet energy transfer (TTET), returning the sensitizer to its ground state and exciting the annihilator to its triplet state. nih.gov When two annihilator molecules in their triplet states are in close proximity, they can undergo triplet-triplet annihilation (TTA). nih.govnih.gov This results in one annihilator molecule returning to its ground state while the other is promoted to an excited singlet state, which can then emit a higher-energy photon through fluorescence. nih.gov
The efficiency of TTA-UC is quantified by the upconversion quantum yield (ΦUC), which is dependent on the quantum yields of several individual steps: intersystem crossing in the sensitizer (ΦISC), triplet energy transfer from sensitizer to annihilator (ΦTET), triplet-triplet annihilation (ΦTTA), and the fluorescence of the annihilator (ΦFL). nih.gov The theoretical maximum for ΦUC is 50%, as two photons are required to generate one upconverted photon. nih.gov TTA-UC holds promise for enhancing the efficiency of solar energy technologies by converting low-energy, sub-bandgap photons into usable high-energy photons. nih.govnih.gov
Design of Efficient Sensitizer-Annihilator Systems
The design of efficient TTA-UC systems hinges on the careful selection and pairing of sensitizer and annihilator molecules to optimize the energy transfer processes. chalmers.se The sensitizer must have a high intersystem crossing quantum yield (ΦISC) to efficiently generate triplet excitons. nih.gov Platinum octaethylporphyrin (PtOEP) is a commonly used sensitizer due to its efficient ISC. nih.govchalmers.se
Key factors in the design of these systems include:
Triplet Energy Levels: The triplet energy of the sensitizer must be slightly higher than that of the annihilator to facilitate efficient triplet-triplet energy transfer (TET).
Minimizing Energy Loss: To achieve a large anti-Stokes shift (the difference between the energy of the upconverted photon and the initial excitation photon), energy losses during the sensitization and TTA processes must be minimized. cam.ac.uk
Intramolecular vs. Intermolecular TTA: In some systems, the sensitizer and annihilator are covalently linked to promote intramolecular TTA, which can be more efficient than intermolecular TTA that relies on diffusion. rsc.org Polymeric annihilators can also create confined systems where internal TTA (iTTA) is favored over external TTA (xTTA) between separate particles, leading to faster upconversion kinetics. nih.gov
Research has explored various strategies to improve TTA-UC efficiency. For example, using semiconductor nanocrystals like CdS as sensitizers has shown a five-fold improvement in upconversion quantum yield for visible-to-UV upconversion with 2,5-diphenyloxazole (B146863) (PPO) as the annihilator. chalmers.se In another study, covalently tethering a pyrene annihilator to tris-cyclometalated iridium(III) sensitizers resulted in enhanced TTA-UC efficiency, attributed to efficient intramolecular energy transfer. rsc.org
| System Component | Key Design Considerations | Example |
| Sensitizer | High intersystem crossing yield (Φ | Platinum octaethylporphyrin (PtOEP) nih.govchalmers.se |
| Annihilator | High fluorescence quantum yield (Φ | 9,10-diphenylanthracene (DPA) chalmers.se |
| System Architecture | Promoting efficient TET and TTA, minimizing side reactions. | Covalently linked sensitizer-annihilator pairs rsc.org, Polymeric annihilators nih.gov |
Photovoltaic Devices and Singlet Fission Phenomena
Integration in Organic Solar Cells
Anthracene derivatives, including analogues of 9,10-Bis(4-ethoxyphenyl)anthracene, are being investigated for their potential to enhance the efficiency of organic solar cells (OSCs). One promising approach is through their use in upconversion solar cells, where they can convert sub-bandgap photons into higher-energy photons that can then be absorbed by the photovoltaic material. researchgate.net This process has the potential to overcome the Shockley-Queisser limit for single-junction solar cells. researchgate.net
For instance, derivatives of 9,10-bis(phenylethynyl)anthracene (B116448) have been utilized in upconversion solar cells. researchgate.net In these devices, a sensitizer absorbs low-energy light and transfers the energy to the anthracene-based annihilator, which then undergoes TTA-UC to generate a higher-energy exciton. This exciton can then contribute to the photocurrent of the solar cell.
Singlet Fission for Enhanced Energy Harvesting in Anthracene Derivatives
Singlet fission (SF) is another photophysical process that can potentially boost solar cell efficiency. researchgate.netnih.gov In SF, a singlet exciton in an organic semiconductor is converted into two triplet excitons. nih.govnih.gov This process effectively doubles the number of excitons generated from a single high-energy photon, which can lead to higher photocurrents in a solar cell. nih.gov
Anthracene derivatives are promising candidates for SF because their triplet energy levels can be tuned to be greater than the bandgap of silicon (1.1 eV), making them suitable for use in conjunction with silicon-based photovoltaics. nih.gov For example, 9,10-bis(phenylethynyl)anthracene (BPEA) has been shown to undergo efficient SF in the solid state, with a reported triplet yield of 180 ± 20%. nih.govscispace.com The efficiency of SF in BPEA is dependent on the crystal packing, with different polymorphs exhibiting different SF rates. researchgate.netscispace.com Another derivative, 9,10-bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-anthracene), has also been studied for SF, although with lower reported free triplet yields. nih.gov
| Anthracene Derivative | Photophysical Process | Potential Application | Key Findings |
| 9,10-bis(phenylethynyl)anthracene (BPEA) | Singlet Fission researchgate.netnih.gov | Enhanced solar cell efficiency researchgate.netnih.gov | Triplet yield of 180 ± 20% in thin films. nih.govscispace.com |
| 9,10-bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-anthracene) | Singlet Fission nih.gov | Silicon-based photovoltaics nih.gov | Triplet energy (1.37 eV) is above the Si bandgap. nih.gov |
Chemical and Biological Sensing Applications
Design of Fluorescent Sensors for Environmental Pollutants and Biological Molecules
Fluorescent chemosensors are powerful tools for detecting a wide range of analytes due to their high sensitivity and selectivity. researchgate.netrsc.org Anthracene derivatives have been successfully employed in the design of fluorescent sensors for various applications, including the detection of environmental pollutants and biological molecules. nih.gov
One approach involves designing molecules that exhibit aggregation-induced emission (AIE). nih.gov AIE-active compounds are typically non-luminescent in dilute solutions but become highly fluorescent upon aggregation. nih.gov This "turn-on" fluorescence response can be triggered by changes in the environment, such as pH, or by interactions with specific analytes.
For example, functionalized 9,10-distyrylanthracene (B86952) (DSA) derivatives have been synthesized to act as fluorescent pH sensors and biological probes. nih.gov
A DSA derivative containing a phenol (B47542) group, 9,10-bis(4-hydroxystyryl)anthracene , shows aggregation and strong fluorescence at pH values below 10, making it a useful sensor for acidic to neutral conditions. nih.gov
An amine-containing DSA derivative, 9,10-bis{4-[2-(diethylamino)ethoxy]styryl}anthracene , aggregates under slightly basic conditions and can be used as a pH sensor with a pKa of 6.90. nih.gov
An ammonium (B1175870) salt-containing DSA derivative, 9,10-bis{4-[2-(N,N,N-triethylammonium)ethoxy]styryl}anthracene dibromide , does not exhibit AIE in water but shows a "turn-on" fluorescence response upon interaction with native bovine serum albumin (BSA) and calf thymus (ct) DNA, making it a selective probe for these biomacromolecules. nih.gov
Furthermore, nanoparticles based on 9,10-distyrylanthracene derivatives have been developed for bioimaging applications. researchgate.net These nanoparticles exhibit intense fluorescence, good photostability, and biocompatibility, demonstrating their potential for long-term cell imaging. researchgate.net
| Sensor Type | Analyte | Principle of Detection |
| Fluorescent pH Sensor | pH | Aggregation-Induced Emission (AIE) nih.gov |
| Biological Probe | Native BSA and ct DNA | "Turn-on" fluorescence upon binding nih.gov |
| Bioimaging Agent | Cells | Inherent fluorescence of nanoparticles researchgate.net |
Detection Mechanisms via Fluorescence Quenching
The phenomenon of fluorescence quenching, where the fluorescence intensity of a luminophore is decreased by interaction with other chemical species, forms the basis for the application of this compound and its analogues in the detection of various analytes. The high fluorescence quantum yield and distinct emission profile of these anthracene derivatives make them excellent candidates for "turn-off" fluorescent sensors. The quenching process is typically highly sensitive to the presence of specific analytes, enabling their detection at low concentrations.
The primary mechanisms responsible for the fluorescence quenching of 9,10-disubstituted anthracene analogues are photoinduced electron transfer (PET) and the formation of non-fluorescent ground-state complexes, often referred to as static quenching. In some cases, collisional or dynamic quenching also plays a role.
Photoinduced Electron Transfer (PET): In a PET-based sensing system, the fluorophore (the anthracene derivative) and a receptor unit are electronically coupled. In the absence of the target analyte, photoexcitation of the anthracene core can be followed by the transfer of an electron from a donor part of the molecule or a separate donor species, which quenches the fluorescence. When the analyte binds to the receptor, the energetics of the system are altered in such a way that this electron transfer process is inhibited, leading to a "turn-on" of fluorescence. Conversely, if the analyte itself is an electron acceptor or donor, it can induce or enhance the PET process, resulting in fluorescence quenching. For instance, anthracene derivatives with appropriate receptor moieties have been designed as PET sensors for metal ions and protons. nih.govalmacgroup.com The efficiency of PET is governed by the relative energies of the frontier molecular orbitals of the fluorophore and the interacting species. almacgroup.com
Static and Dynamic Quenching: Static quenching involves the formation of a stable, non-fluorescent complex between the fluorophore and the quencher molecule in the ground state. This reduces the population of fluorophores that can be excited, leading to a decrease in fluorescence intensity without affecting the fluorescence lifetime of the uncomplexed fluorophores. Dynamic, or collisional, quenching occurs when the excited-state fluorophore is deactivated upon collision with a quencher molecule. This process is diffusion-controlled and affects both the fluorescence intensity and the excited-state lifetime. chalcogen.ro
The relationship between the extent of quenching and the concentration of the quencher is often described by the Stern-Volmer equation:
I0/I = 1 + KSV[Q]
where I0 and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the concentration of the quencher, and KSV is the Stern-Volmer quenching constant. A linear Stern-Volmer plot is indicative of a single quenching mechanism, either purely static or purely dynamic. chalcogen.ro Non-linear plots can suggest the simultaneous occurrence of both static and dynamic quenching or other complex interactions. chalcogen.ro
Detection of Nitroaromatic Compounds
Analogues of this compound have shown significant promise in the detection of electron-deficient nitroaromatic compounds, which are often components of explosives. The electron-rich nature of the anthracene core makes it an effective donor in a charge-transfer interaction with electron-accepting nitroaromatics. This interaction can lead to significant fluorescence quenching. For example, azomethine derivatives of anthracene-9-carbaldehyde have been successfully employed for the fluorimetric sensing of nitroaromatic compounds like nitrobenzene (B124822) and picric acid. nih.gov The quenching mechanism is often a combination of static and dynamic processes, with evidence of charge-transfer complex formation.
Detection of Metal Ions
The introduction of specific metal-coordinating moieties at the 9 and 10 positions of the anthracene core can transform these molecules into selective fluorescent sensors for metal ions. The interaction with a metal ion can either enhance or quench the fluorescence depending on the design of the sensor. In the case of quenching, the metal ion can act as a heavy atom, promoting intersystem crossing and reducing fluorescence, or it can participate in a PET process. For instance, a 9,10-bis(8-quinolinoxymethyl)anthracene derivative has been shown to be a highly selective and sensitive sensor for Cu²⁺ ions, with a detection limit in the nanomolar range, operating via a fluorescence quenching mechanism. researchgate.net Similarly, other anthracene-based sensors have been developed for the detection of Fe³⁺. nih.gov
The following table summarizes research findings on the fluorescence quenching-based detection using various analogues of this compound.
| Compound/Analogue | Target Analyte(s) | Quenching Mechanism | Key Findings |
| Anthracene-9-carbaldehyde azomethine | Nitrobenzene, Picric Acid | Static and Dynamic Quenching | Showed regular emission increase with a limit of detection (LOD) of 16.15 μM for nitrobenzene. nih.gov |
| 9,10-Bis(8-quinolinoxymethyl)anthracene | Cu²⁺, Co²⁺ | Fluorescence Quenching | Highly selective for Cu²⁺ with a low detection limit of 150 nM. Also senses Co²⁺ with an LOD of 600 nM. researchgate.net |
| Eu(III) metal-organic framework with anthracenyl ligand | Fe³⁺, 2,4,6-trinitrophenol (TNP) | Luminescence Quenching | Demonstrates high selectivity and sensitivity for Fe³⁺ (LOD: 5.1 x 10⁻⁷ M) and TNP (LOD: 1.93 x 10⁻⁶ M). nih.gov |
Reaction Kinetics and Mechanistic Studies of 9,10 Bis 4 Ethoxyphenyl Anthracene Derivatives
Influence of Remote Substituents on Reaction Pathways and Rate Laws
Remote substituents on the 9,10-diaryl groups of anthracene (B1667546) derivatives can significantly alter reaction pathways and rate laws. This is clearly demonstrated by the differing kinetics of DAA˙⁺ and DNA˙⁺ in their reactions with methanol (B129727). rsc.org
The unusual remote substituent effect observed in DAA˙⁺, where the electron-donating methoxy (B1213986) groups lead to a change in the reaction mechanism, is attributed to the stabilization of intermediates in the proposed reaction pathways. rsc.org This highlights the intricate role that substituents play in dictating the chemical behavior of the entire molecule, even when they are not directly at the reaction center.
The electronic and molecular structures of oxidized species of 9,10-diaminoanthracenes are also heavily influenced by the nature of the N-substituents. nih.gov For example, 9,10-bis(N,N-di(p-anisyl)amino)anthracene maintains its planar structure upon two successive one-electron oxidations. nih.gov In contrast, 9,10-bis(N,N-dimethylamino)anthracene undergoes a significant structural change to a butterfly-like conformation after a two-electron oxidation. nih.gov These structural changes are a direct result of the varying degrees of mixing between the amine-localized and anthrylene-localized orbitals, which is dictated by the substituents. nih.gov
Research on 9-substituted anthracenes has shown that the dissociation temperature of their [4+4]-cycloaddition dimers is significantly influenced by the nature of the substituent. researchgate.net This thermal dissociation is a clean and efficient process that can be tailored by the choice of substituent. researchgate.net
The following table illustrates the influence of substituents on the properties of anthracene derivatives.
| Derivative | Observation | Reference |
| 9,10-bis(4-methoxyphenyl)anthracene (DAA) | Change in reaction mechanism with methanol compared to DPA. rsc.org | rsc.org |
| 9,10-bis(N,N-di(p-anisyl)amino)anthracene | Retains planarity upon oxidation. nih.gov | nih.gov |
| 9,10-bis(N,N-dimethylamino)anthracene | Undergoes structural change to a butterfly-like structure upon oxidation. nih.gov | nih.gov |
| 9-substituted anthracenes | Dissociation temperature of photodimers is substituent-dependent. researchgate.net | researchgate.net |
Mechanistic Investigations of Thermal and Photo-Induced Molecular Transformations
Anthracene derivatives undergo various thermal and photo-induced molecular transformations. A common photoreaction is the [4+4] cycloaddition, which leads to the formation of a dimer. researchgate.net However, for 9,10-disubstituted anthracenes with bulky substituents, such as 9,10-dibutoxyanthracene, this photodimerization is sterically hindered. researchgate.netplos.org
A significant photo-induced transformation for many anthracene derivatives in the presence of air is the reaction with singlet oxygen to form an endoperoxide. researchgate.netplos.org This process has been experimentally demonstrated for 9,10-dibutoxyanthracene. researchgate.netplos.org The formation of the endoperoxide is a key step in the photodegradation of this compound. plos.org
The photostability of anthracene derivatives is a critical factor for their application in devices like OLEDs. Studies on 9,10-bis(perfluorobenzyl)anthracene have shown that it has significantly improved photostability compared to anthracene itself. beilstein-journals.org This is attributed to the steric hindrance provided by the bulky perfluorobenzyl groups, which prevents photodimerization. beilstein-journals.org
The thermal stability of 9,10-anthracene-based molecules is also greatly affected by the choice of the phenyl derivative at the 9 and 10 positions. mdpi.com This suggests that functionalization at these positions is an effective way to tune the thermal properties of these materials. mdpi.com
The table below provides a summary of molecular transformations in anthracene derivatives.
| Transformation | Compound(s) | Conditions | Key Findings |
| [4+4] Photodimerization | Anthracene and some derivatives | UV irradiation | Sterically hindered by bulky 9,10-substituents. researchgate.netplos.org |
| Endoperoxide Formation | 9,10-dibutoxyanthracene | Photo-irradiation in the presence of air | A key step in photodegradation. researchgate.netplos.org |
| Photodecomposition | 9,10-bis(perfluorooctyl)anthracene | Irradiation in CHCl₃ | Improved photostability in fluorous solvents. beilstein-journals.org |
| Thermal Dissociation | Dimers of 9-substituted anthracenes | Heating | Dissociation temperature is substituent-dependent. researchgate.net |
Solvent Effects on Reaction Mechanisms and Photophysical Properties (Solvatochromism)
The solvent environment can have a profound impact on the reaction mechanisms and photophysical properties of 9,10-disubstituted anthracene derivatives, a phenomenon known as solvatochromism.
For instance, the fluorescence quantum yields and lifetimes of 9,10-dicyanoanthracene (B74266) have been measured in various solvents, demonstrating the influence of the solvent on its photophysical behavior. researchgate.net In some cases, the emission can become unstructured and shifted in polar solvents, which is attributed to the formation of an intramolecular charge-transfer (ICT) state. researchgate.net
The photophysical properties of some anthracene derivatives have been correlated with normalized solvent polarity parameters, indicating the importance of hydrogen bonding interactions. researchgate.net Linear solvation energy relationships have been applied to understand the specific contributions of different solvent parameters to the observed photophysical properties, often revealing that non-specific interactions are dominant. researchgate.net
In the case of 9-(4-aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene, solvatochromism is observed in both its absorption and fluorescence spectra. researchgate.net In less polar solvents, it exhibits fluorescence, while in polar solvents like acetonitrile, the fluorescence is quenched. researchgate.net Donor-acceptor type 9-(diphenylphosphoryl)-10-(phenylethynyl)anthracenes also show strong solvatofluorochromism, which is derived from the charge-transfer state. scilit.com The disappearance of this charge-transfer emission in rigid media suggests that solvent reorganization is crucial for the large Stokes shifts observed in these derivatives. scilit.com
The table below highlights the solvent effects on the photophysical properties of select anthracene derivatives.
| Compound | Solvent Effect | Observation |
| 9,10-dicyanoanthracene | Varies with solvent polarity | Changes in fluorescence quantum yield and lifetime. researchgate.net |
| 9-(4-aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene | Dependent on solvent polarity | Fluorescence in non-polar solvents, quenched in polar solvents. researchgate.net |
| Donor-acceptor type 9-(diphenylphosphoryl)-10-(phenylethynyl)anthracenes | Strong solvatofluorochromism | Large Stokes shifts due to solvent reorganization. scilit.com |
Polymer and Material Integration of 9,10 Bis 4 Ethoxyphenyl Anthracene
Incorporation of Anthracene (B1667546) Chromophores into Polymer Architectures
The integration of anthracene chromophores into polymer backbones is a widely explored strategy for developing materials with tailored photoluminescent properties. researchgate.net Anthracene derivatives can be incorporated as pendant groups, in the main chain, or as crosslinking agents to create diverse polymer architectures. researchgate.net For instance, copolymers containing fluorene (B118485) and highly soluble anthracene derivatives have been synthesized via Suzuki coupling, resulting in polymers with well-defined molecular weights and good solubility. nih.gov These polymers exhibit photoluminescence that can be tuned from greenish-blue to orange by varying the proportion of the anthracene derivative. nih.gov The inclusion of the anthracene moiety can also improve the balance of hole and electron recombination in light-emitting devices due to its electron-accepting nature compared to other units like fluorene. nih.gov
Another approach involves the synthesis of anthracene-based conjugated polymers for applications in organic photovoltaics. nih.gov By alternating electron-rich anthracene units with electron-deficient units like benzothiadiazole, polymers with low band gaps can be achieved. nih.gov For example, a polymer synthesized from 9,10-bis(oct-1-ynyl)anthracene and a benzothiadiazole derivative showed a low band gap of 1.89 eV and a deep highest occupied molecular orbital (HOMO) level of -5.31 eV, making it suitable for photovoltaic applications. nih.gov
Furthermore, porous copolymers have been synthesized using 9,10-bis(methacryloyloxymethyl)anthracene with various co-monomers. nih.govmdpi.com These materials, prepared via suspension polymerization, form regular polymeric microspheres with high specific surface areas and good thermal stability. nih.govmdpi.com The presence of the anthracene derivative imparts fluorescence to these materials, opening up possibilities for their use as thermally resistant fluorescent sensors. nih.govmdpi.com
Table 1: Examples of Anthracene-Containing Polymers and Their Properties
| Polymer Name | Monomers | Polymerization Method | Key Properties | Potential Application |
| Poly[(9,10-bis(oct-1-ynyl)anthracene)-alt-(5,6-bis(octyloxy)-4,7-bis(thiophen-2-yl)benzo-[c] researchgate.netacs.orgmdpi.com-thiadiazole)] (PANTBT) | 9,10-bis(oct-1-ynyl)anthracene, 5,6-bis(octyloxy)-4,7-bis(thiophen-2-yl)benzo-[c] researchgate.netacs.orgmdpi.com-thiadiazole | Not specified | Low band gap (1.89 eV), deep HOMO level (-5.31 eV) | Organic photovoltaics nih.gov |
| Poly{9,9'-bis-(4-octoloxy-phenyl)-fluorene-2,7-diyl-co-9,10-bis-(decy-1-ynyl)-anthracene-2,6-diyl}s (PFAnts) | 9,9'-bis-(4-octoloxy-phenyl)-fluorene, 9,10-bis-(decy-1-ynyl)-anthracene | Suzuki coupling | Tunable emission (greenish-blue to orange), high brightness in PLEDs | Polymeric light-emitting diodes (PLEDs) nih.gov |
| Copolymers of 9,10-bis(methacryloyloxymethyl)anthracene (BMA) | BMA, divinylbenzene (B73037) (DVB), ethylene (B1197577) glycol dimethacrylate (EGDMA), trimethylpropane trimethacrylate (TRIM) | Suspension polymerization | Porous microspheres, high surface area (134-472 m²/g), thermal stability (up to 307 °C), fluorescence | Adsorption, fluorescent sensors nih.govmdpi.com |
Luminescent Conjugated Microporous Polymers (CMPs) Derived from Anthracene Ligands
Luminescent conjugated microporous polymers (CMPs) are a class of porous organic materials that combine high porosity with photoluminescent properties, making them ideal for sensing applications. The incorporation of anthracene-based ligands is a key strategy for designing highly fluorescent CMPs. These materials can be synthesized through methods like the Buchwald-Hartwig cross-coupling reaction to create networks with tunable surface areas and pore sizes. bris.ac.uk
A notable example involves the synthesis of a luminescent CMP (AP-CMP) through the polycondensation of 9,10-bis(4-formylphenyl)anthracene (B1589121) with pyrrole. ossila.com This approach effectively prevents the fluorescence quenching that often occurs due to the aggregation and π-π stacking of highly conjugated anthracene units in the solid state. ossila.com The resulting AP-CMP possesses a highly extended and conjugated structure, leading to strong fluorescence and high porosity. ossila.com These properties enable its use as a selective and rapid sensor for detecting nitrofuran antibiotics through fluorescence quenching, with low detection limits for compounds like Nitrofurazone, nitrofurantoin, and furazolidone. ossila.com
Table 2: Performance of an Anthracene-Based CMP for Sensing Applications
| Analyte | Detection Limit (ppm) |
| Nitrofurazone (NFZ) | 0.62 ossila.com |
| Nitrofurantoin (NFT) | 0.67 ossila.com |
| Furazolidone (FZD) | 0.77 ossila.com |
Covalent Organic Frameworks (COFs) and Their Functionalization via Anthracene Building Blocks
Covalent organic frameworks (COFs) are crystalline porous polymers with ordered structures, constructed from molecular building units linked by strong covalent bonds. researchgate.net The use of anthracene derivatives as building blocks allows for the creation of functional COFs with unique photophysical properties. 9,10-Bis(4-formylphenyl)anthracene, a derivative structurally similar to 9,10-Bis(4-ethoxyphenyl)anthracene, serves as an excellent ligand for synthesizing COFs. ossila.com
For example, a porphyrin–anthracene COF, named Por-DPA-COF, was constructed using a porphyrin photosensitizer as the active node and 9,10-bis(4-formylphenyl)anthracene as the linker. ossila.com This COF exhibits good photothermal conversion performance and efficient generation of singlet oxygen (¹O₂). ossila.com The anthracene units within the framework can capture the generated ¹O₂ and release it in the dark, making the material a sustainable agent for photosterilization and a novel, efficient bactericide for promoting wound healing without significant side effects. ossila.com The design of COFs with specific functionalities, such as carboxyl-functionalized frameworks, can also enhance their performance in applications like the extraction of dyes from environmental samples. nih.gov
Table 3: Properties of an Anthracene-Functionalized Covalent Organic Framework
| COF Name | Building Blocks | Key Functionality | Application |
| Por-DPA-COF | Porphyrin photosensitizer, 9,10-bis(4-formylphenyl)anthracene | Photothermal conversion, singlet oxygen generation and release | Photosterilization, wound healing ossila.com |
Role of Anthracene Derivatives in Polyester Modification for Enhanced Material Properties
The modification of polyesters with anthracene derivatives can introduce new functionalities and enhance their properties. A novel approach to creating polymers containing anthraquinone (B42736) units involves the use of a precursor polymer containing 9,10-diacetoxyanthracene residues. researchgate.net
In this method, a bisphenol, which is a Diels-Alder adduct of 2,6-dihydroxy-9,10-diacetoxyanthracene and dimethyl maleate (B1232345), is reacted with bis-acid chlorides to form precursor polyethers. researchgate.net These precursor polymers can then be converted to the final polymers through two different routes. One route involves a retro-Diels-Alder reaction upon heating, which eliminates dimethyl maleate and yields polymers with 9,10-diacetoxyanthracene units in the backbone. researchgate.net Alternatively, treatment of the precursor polyethers with sodium ethoxide followed by aerial oxidation leads to the formation of polymers containing anthraquinone (AQ) residues. researchgate.net This precursor polymer approach provides a versatile method for synthesizing AQ-containing polymers, which are known for their redox activity and potential use in energy storage and catalysis. researchgate.net
Influence of Molecular Design and Substituents on Functional Properties
Steric Effects on Molecular Geometry, Conformation, and Aggregation
The bulky 4-ethoxyphenyl groups at the 9 and 10 positions of the anthracene (B1667546) core impose significant steric hindrance. This steric crowding forces the phenyl rings to twist out of the plane of the central anthracene unit. This non-planar geometry is a defining structural feature that has profound consequences for the material's properties in the solid state.
In the solid state, planar aromatic molecules often arrange themselves in cofacial aggregates, leading to strong π-π stacking interactions. rsc.org While beneficial for charge transport in some cases, this stacking can be detrimental to luminescent properties, as it often leads to aggregation-caused quenching (ACQ) of the emission.
The twisted molecular structure of 9,10-Bis(4-ethoxyphenyl)anthracene, induced by steric hindrance, effectively prevents the close face-to-face packing of the anthracene cores. rsc.orgrsc.org This suppression of π-π stacking is crucial for maintaining high emission efficiency in the solid state. By enveloping the emissive anthracene core with bulky peripheral groups, intermolecular interactions are diminished, which helps to preserve the photoluminescence quantum yield of the individual molecules. rsc.org This strategy is widely used in the design of efficient solid-state emitters for applications like organic light-emitting diodes (OLEDs). rsc.org The introduction of bulky substituents can also inhibit undesirable photoreactions, such as the [4+4] photocycloaddition that anthracene can undergo at high concentrations. rsc.org
Exciton (B1674681) dynamics and charge transport are critical properties for optoelectronic devices. colorado.edu These processes are highly dependent on intermolecular electronic coupling and molecular packing in the solid state. nih.govbeilstein-journals.org The steric hindrance provided by the ethoxyphenyl groups in this compound plays a dual role.
On one hand, the prevention of strong π-π stacking can reduce the electronic coupling between adjacent molecules. beilstein-journals.org This can be a limiting factor for achieving very high charge carrier mobilities, which often rely on significant orbital overlap in well-ordered crystalline domains. rsc.orgrsc.org For instance, studies on other fused π-systems have shown that disordered packing arrangements induced by bulky side chains can hinder the formation of efficient charge transport pathways. beilstein-journals.org
On the other hand, the twisted geometry can be advantageous. By creating a more disordered or amorphous solid-state morphology, it can prevent the formation of crystalline domains that might act as traps or lead to undesirable long-wavelength emission from aggregates or excimers. researchgate.netnih.gov The balance between sufficient electronic coupling for charge transport and the suppression of quenching effects is a key consideration in molecular design. The specific arrangement, such as a herringbone packing motif, can facilitate efficient 2D charge transport while avoiding the pitfalls of direct π-stacking. rsc.org
Structure-Property Relationships and Predictive Design of Advanced Anthracene Materials
The study of this compound and related compounds underscores the power of structure-property relationships in designing advanced materials. rsc.org By systematically modifying the peripheral substituents, one can tune the electronic and physical properties for specific applications. rsc.orgrsc.orgresearchgate.net
For example, to achieve deep-blue emission, which is highly sought after for displays, bulky groups are attached to the anthracene core to prevent intermolecular interactions and maintain the high-energy emission of the monomer. rsc.org The choice of electron-donating or electron-withdrawing groups allows for precise control over the energy levels (HOMO/LUMO) of the molecule, which is critical for efficient charge injection and transport in OLEDs. rsc.org
Future Research Directions and Emerging Areas for 9,10 Bis 4 Ethoxyphenyl Anthracene Research
Development of Novel Synthetic Routes for More Complex and Efficient Architectures
Future synthetic endeavors will likely focus on moving beyond traditional cross-coupling methods to construct more intricate and functionally diverse architectures based on the 9,10-Bis(4-ethoxyphenyl)anthracene core. While methods like the Suzuki-Miyaura and Sonogashira cross-coupling reactions have been instrumental in the synthesis of 9,10-diarylanthracenes, the demand for materials with tailored properties necessitates the development of more sophisticated synthetic strategies. beilstein-journals.orgepa.govsemanticscholar.org
One promising avenue is the exploration of C-H bond activation and annulation reactions. These methods offer a more atom-economical and efficient approach to building complex polycyclic aromatic systems. For instance, palladium-catalyzed tandem C-H activation/bis-cyclization reactions have been successfully employed to construct tetracyclic benz[a]anthracene derivatives. beilstein-journals.org Adapting such methodologies to incorporate the this compound scaffold could lead to the creation of novel extended π-conjugated systems with unique electronic and optical properties.
Furthermore, the development of multi-step synthetic strategies combining different reaction types, such as Suzuki-Miyaura coupling followed by isomerization and ring-closing metathesis, will be crucial for accessing complex, multi-dimensional structures. beilstein-journals.org These advanced synthetic routes will enable the precise engineering of molecular architecture, a key factor in tuning the performance of organic electronic materials.
Exploration of New Catalytic Systems for Precise Anthracene (B1667546) Functionalization
The precise functionalization of the anthracene core is paramount for fine-tuning the properties of this compound derivatives. Future research will undoubtedly focus on the discovery and optimization of new catalytic systems to achieve higher efficiency, selectivity, and sustainability.
Transition metal catalysis has been a cornerstone of anthracene synthesis, with palladium, rhodium, and ruthenium complexes playing significant roles. beilstein-journals.orgfrontiersin.org The future will likely see the exploration of catalysts based on more abundant and less expensive metals. Additionally, the design of novel ligands, such as N-heterocyclic carbenes (NHCs), is expected to yield catalysts with enhanced stability and activity, enabling challenging transformations that are not feasible with current systems. nih.gov
A key area of development will be in regioselective C-H functionalization, which allows for the direct introduction of functional groups at specific positions on the anthracene ring without the need for pre-functionalized starting materials. beilstein-journals.org This approach simplifies synthetic pathways and opens up new possibilities for creating a diverse library of this compound derivatives with a wide range of electronic and steric properties. The development of catalytic systems for the hydrogenation of anthracene is also an area of interest for producing materials with different electronic properties. ksu.kzmdpi.com
| Catalyst System | Reaction Type | Potential Advantage |
| Palladium with NHC ligands | Cross-coupling | Enhanced stability and activity |
| Rhodium complexes | Oxidative coupling | Synthesis of tetrasubstituted anthracenes |
| Ruthenium complexes | C-H arylation | Regioselective functionalization |
| Cobalt complexes | [2+2+2] Cyclotrimerization | Synthesis of halogenated anthracenes |
Advanced Materials Design for Enhanced Optoelectronic Performance and Multi-functionality
A major thrust of future research will be the rational design of this compound-based materials with superior optoelectronic properties and the integration of multiple functionalities into a single molecule. This will involve a deep understanding of structure-property relationships to tailor molecules for specific applications such as organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and fluorescent probes. researchgate.netnih.govresearchgate.net
For OLED applications, research will focus on designing derivatives with high photoluminescence quantum yields (PLQY), improved color purity, and enhanced stability. nih.govbeilstein-journals.org The introduction of bulky substituents at the 9 and 10 positions has been shown to suppress fluorescence self-quenching by limiting intermolecular π-π interactions in the solid state. nih.gov Future designs may incorporate electronically diverse aryl groups to fine-tune the emission color and charge transport characteristics. researchgate.net
In the realm of OTFTs, the focus will be on designing materials that promote efficient charge transport through favorable solid-state packing. mdpi.com The functionalization of the 9,10-positions offers a way to control the intermolecular arrangement and, consequently, the charge carrier mobility. researchgate.netmdpi.com The development of anthracene derivatives with high air stability and solution processability will also be crucial for practical applications. mdpi.com
Integration into Multi-component and Hybrid Systems for Synergistic Effects
The integration of this compound into multi-component and hybrid systems is a promising strategy to achieve synergistic effects and unlock novel functionalities. This approach moves beyond single-molecule properties to harness the collective behavior of materials in complex architectures.
One emerging area is the use of anthracene derivatives in perovskite-sensitized triplet-triplet annihilation upconversion (TTA-UC) systems. chemrxiv.orgresearchgate.net In these systems, the anthracene derivative acts as an annihilator, converting lower-energy photons absorbed by the perovskite into higher-energy emitted light. Future research will aim to optimize the energy level alignment between the perovskite sensitizer (B1316253) and the this compound-based annihilator to maximize upconversion efficiency.
Another area of interest is the use of these compounds in host-guest doping systems for OLEDs. mdpi.com By doping a small amount of a highly emissive this compound derivative into a host material, it is possible to achieve highly efficient and color-stable emission. The design of new host materials that are electronically and sterically compatible with the anthracene guest will be a key research focus.
Theoretical and Computational Advancements for Predictive Modeling of Anthracene Derivatives
Theoretical and computational methods are becoming increasingly indispensable in the design and development of new materials. Future research will leverage advancements in computational chemistry to provide deeper insights into the electronic structure, photophysical properties, and charge transport characteristics of this compound derivatives.
Density functional theory (DFT) and time-dependent DFT (TD-DFT) are powerful tools for predicting the electronic and optical properties of molecules. researchgate.nettandfonline.com These methods can be used to screen potential candidates before they are synthesized, thereby accelerating the discovery of new materials with desired properties. For example, computational studies can predict how different substituents on the ethoxyphenyl groups will affect the HOMO-LUMO gap and, consequently, the emission color. nih.gov
Furthermore, quantum mechanics/molecular mechanics (QM/MM) models can be employed to study the behavior of these molecules in aggregated states, providing valuable information about their solid-state properties. nih.gov Predictive modeling of charge carrier mobility in different crystal packing arrangements will be particularly important for the design of high-performance OTFTs. nih.gov The synergy between theoretical predictions and experimental validation will be crucial for the rapid advancement of this compound-based materials.
| Computational Method | Application | Predicted Properties |
| DFT/TD-DFT | Screening of new derivatives | Electronic structure, optical spectra, electrochemical properties |
| QM/MM | Study of aggregated states | Excited-state structures, emission in solid state |
| Quantum nuclear tunneling models | Charge transport analysis | Carrier mobility |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 9,10-Bis(4-ethoxyphenyl)anthracene, and how can reaction conditions be tailored for high purity?
- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is widely used for synthesizing 9,10-diarylanthracene derivatives. For this compound, anthracene-9,10-diboronic acid can be coupled with 4-ethoxyphenylbromide using a palladium catalyst (e.g., Pd(PPh₃)₄) in a THF/water mixture under reflux. Key parameters include maintaining anhydrous conditions, optimizing stoichiometry (1:2.2 molar ratio of diboronic acid to aryl halide), and purification via column chromatography followed by recrystallization in ethanol to achieve >98% purity .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy group integration at δ 1.4–1.6 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺ at 448.21 g/mol). HPLC with a C18 column and acetonitrile/water mobile phase (80:20 v/v) ensures purity (>99%) .
Q. What are the key photophysical properties of this compound, and how should they be measured?
- Methodological Answer :
- UV-Vis Spectra : Record in dichloromethane (λmax ~380 nm, ε > 10⁴ L·mol⁻¹·cm⁻¹) to assess π→π* transitions.
- Fluorescence (FL) : Measure in dilute solutions (λem ~450 nm, Φf > 0.5 using quinine sulfate as a standard).
- Thermal Stability : Conduct TGA (decomposition temperature Td > 300°C) and DSC (glass transition temperature Tg ~150°C) under nitrogen .
Q. How does solvent polarity affect the fluorescence properties of this compound?
- Methodological Answer : In polar solvents (e.g., DMF), a red Stokes shift (~40 nm) is observed due to solvatochromism. Use cyclohexane (non-polar) and DMF (polar) for comparative FL studies. Note that ethoxy groups reduce aggregation-caused quenching (ACQ), enhancing emission stability in thin films .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict and optimize the optoelectronic properties of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to model HOMO-LUMO gaps (~3.1 eV) and electron density distributions. Compare calculated absorption spectra (TD-DFT) with experimental UV-Vis data to validate substituent effects. Use Gaussian or ORCA software for simulations .
Q. What strategies mitigate aggregation-induced emission quenching in solid-state applications?
- Methodological Answer : Introduce steric hindrance via ethoxy substituents to disrupt π-π stacking. Co-deposit with host materials (e.g., TAPC or CBP) in OLEDs to enhance exciton utilization. Monitor morphology via AFM to ensure amorphous film formation .
Q. How does this compound perform in exciplex-based OLEDs?
- Methodological Answer : Pair with electron-deficient acceptors (e.g., 9,10-Bis(3,5-dicyanophenyl)anthracene) to form interfacial exciplexes. Use a spacer layer (e.g., 9,10-bis(3,5-dimethoxyphenyl)anthracene) to study long-range charge transfer. Measure electroluminescence (EL) spectra and external quantum efficiency (EQE > 5%) in device architectures .
Q. What electrochemical properties make this compound suitable for sensing applications?
- Methodological Answer : Perform cyclic voltammetry (CV) in acetonitrile with 0.1 M TBAPF₆. Observe oxidation peaks at ~1.6 V (anthracene core) and reduction peaks at -1.8 V (ethoxy-phenyl groups). Use the Rehm-Weller equation to estimate excited-state redox potentials for photocatalytic studies .
Contradictions and Resolutions
- Solubility Discrepancies : reports solubility in polar solvents (DMF, DMSO), while other studies use non-polar solvents (THF) for synthesis. Resolution: Ethoxy groups enhance polarity, but bulky substituents limit solubility. Optimize solvent mixtures (e.g., THF:DMF 7:3) for processing .
- Emission Stability : Some studies note aggregation-induced shifts ( ), while others emphasize ACQ suppression ( ). Resolution: Substituent positioning (para vs. meta) critically affects intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
